molecular formula C10H6F3NO B1219512 8-(Trifluoromethyl)quinolin-4-ol CAS No. 23779-96-6

8-(Trifluoromethyl)quinolin-4-ol

Cat. No.: B1219512
CAS No.: 23779-96-6
M. Wt: 213.16 g/mol
InChI Key: UDRWADJLLWWJOE-UHFFFAOYSA-N
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Description

Historical Context and Significance of Quinoline (B57606) Derivatives in Research

Quinoline, a heterocyclic aromatic compound first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, forms the structural backbone of a vast array of synthetic and naturally occurring compounds. rsc.org Belonging to a class of nitrogen-containing heterocyclic products, quinoline and its derivatives have historically been a cornerstone of medicinal chemistry. rsc.orgorientjchem.org The earliest and perhaps most famous example is quinine (B1679958), an alkaloid from the bark of the Cinchona tree, which was the first effective treatment for malaria. rsc.orgwisdomlib.org

The versatility of the quinoline scaffold has led to the development of a multitude of derivatives with a broad spectrum of pharmacological activities. rsc.orgorientjchem.org These include antibacterial agents like ciprofloxacin (B1669076), anticancer drugs such as topotecan (B1662842) and camptothecin, and local anesthetics like dibucaine. rsc.org The ability to modify the quinoline structure at various positions allows for the fine-tuning of its biological and chemical properties, making it a "privileged scaffold" in drug discovery. rsc.orgorientjchem.org This rich history of therapeutic success provides a strong foundation for the continued exploration of new quinoline-based compounds.

Rationale for Investigating 8-(Trifluoromethyl)quinolin-4-ol

The specific focus on this compound stems from the significant impact of the trifluoromethyl (-CF3) group on the properties of organic molecules. mdpi.com The incorporation of this group is a well-established strategy in medicinal chemistry to enhance a compound's therapeutic potential. mdpi.com

The trifluoromethyl group is highly electron-withdrawing and increases the lipophilicity (the ability to dissolve in fats or lipids) of a molecule. mdpi.comontosight.ai These characteristics can lead to several advantageous effects:

Enhanced Biological Activity: Increased lipophilicity can improve a molecule's ability to cross cell membranes, potentially leading to better interaction with biological targets. orientjchem.orgmdpi.com

Metabolic Stability: The strength of the carbon-fluorine bond makes the trifluoromethyl group resistant to metabolic breakdown by enzymes in the body, which can increase the half-life of a drug. mdpi.com

Binding Affinity: The electron-withdrawing nature of the -CF3 group can alter the electronic properties of the quinoline ring system, potentially leading to stronger and more specific binding to target proteins or enzymes. mdpi.com

By introducing a trifluoromethyl group at the 8-position and a hydroxyl group at the 4-position of the quinoline core, researchers aim to create a molecule with a unique combination of properties for investigation in various scientific fields. ontosight.aichemimpex.com

Overview of Research Directions and Potential Applications

Research into this compound and its derivatives is multifaceted, exploring its utility in several distinct areas. The primary focus has been on its potential biological activities, driven by the historical success of quinoline compounds in medicine. rsc.orgontosight.ai

Key research directions include:

Pharmaceutical Development: The compound serves as an important intermediate or building block in the synthesis of new potential therapeutic agents. ontosight.aichemimpex.com Studies have explored its potential for developing novel antimicrobial, antiviral, and anticancer drugs. ontosight.aitandfonline.comnih.gov For instance, certain trifluoromethylquinoline derivatives have been investigated as potent inhibitors of tubulin polymerization, a mechanism relevant to cancer therapy. tandfonline.com

Agrochemicals: The biological activity of this compound extends to agricultural applications. It is being investigated as a potential fungicide or herbicide, offering a possible alternative to existing chemicals. chemimpex.com

Materials Science and Analytical Chemistry: Beyond biological applications, the compound's fluorescent properties make it a candidate for the development of probes used in biological imaging to visualize cellular processes. chemimpex.com It also has potential as a reagent in analytical methods for the detection of metal ions. chemimpex.com

The diverse research avenues for this compound underscore its versatility as a chemical entity.

Data Tables

Physicochemical Properties of this compound

Property Value Reference
CAS Number 23779-96-6 ontosight.aichemimpex.comchemscene.com
Molecular Formula C₁₀H₆F₃NO chemimpex.comchemscene.com
Molecular Weight 213.16 g/mol chemimpex.comchemscene.com
Appearance Off-white amorphous powder chemimpex.com

| Melting Point | 171-177 °C | chemimpex.com |

Summary of Investigated Applications for this compound and its Derivatives

Research Area Potential Application Reference
Pharmaceuticals Anticancer, Antimicrobial, Antiviral ontosight.aitandfonline.comnih.gov
Agrochemicals Fungicide, Herbicide chemimpex.com
Analytical Chemistry Metal Ion Detection chemimpex.com

| Materials Science | Fluorescent Probes for Biological Imaging | chemimpex.com |

Properties

IUPAC Name

8-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
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InChI

InChI=1S/C10H6F3NO/c11-10(12,13)7-3-1-2-6-8(15)4-5-14-9(6)7/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UDRWADJLLWWJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90917113
Record name 8-(Trifluoromethyl)quinolin-4-ol
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Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

93919-57-4, 23779-96-6
Record name 8-(Trifluoromethyl)-4(1H)-quinolinone
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Record name 8-(Trifluoromethyl)-4-quinolinol
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Record name 8-(Trifluoromethyl)quinolin-4(1H)-one
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Synthetic Methodologies and Reaction Pathways

General Synthetic Approaches to Quinoline (B57606) Systems

Several classical methods are widely employed for the construction of the quinoline ring system. These syntheses typically involve the condensation and subsequent cyclization of aniline (B41778) derivatives with carbonyl-containing compounds. Among the most prominent are the Knorr, Conrad-Limpach, and Friedländer syntheses.

The Knorr quinoline synthesis, first described by Ludwig Knorr in 1886, involves the conversion of a β-ketoanilide into a 2-hydroxyquinoline (B72897) (2-quinolone) using a strong acid, such as sulfuric acid. researchgate.netmdpi.com The reaction proceeds through the formation of an intermediate anilide from a β-ketoester and an arylamine, which then undergoes acid-catalyzed cyclization. prepchem.com

A notable variation in the Knorr synthesis can lead to the formation of 4-hydroxyquinolines. Under certain conditions, particularly with a lower concentration of acid, the reaction can favor the formation of the 4-quinolone isomer. researchgate.net For the synthesis of trifluoromethylated quinolines, this methodology can be adapted by using trifluoromethyl-substituted anilines or β-ketoesters. For instance, the reaction of an aniline with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions is a viable pathway to introduce a trifluoromethyl group at the 2-position of the quinoline ring. chemicalbook.com

The Conrad-Limpach synthesis, discovered in 1887, is a powerful method for preparing 4-hydroxyquinolines (4-quinolones). wikipedia.orgwikipedia.org The process occurs in two main stages: first, the condensation of an aniline with a β-ketoester to form a Schiff base or the corresponding enamine. synarchive.comjptcp.com The second stage is a thermal cyclization of this intermediate at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline (B1666331). wikipedia.orgsynarchive.com

A closely related and often overlapping method is the Gould-Jacobs reaction. This approach begins with the condensation of an aniline with diethyl ethoxymethylenemalonate. wikipedia.orgjasco.ro The resulting intermediate, an anilidomethylenemalonate, undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org This ester can then be saponified and subsequently decarboxylated to yield the unsubstituted 4-hydroxyquinoline. wikipedia.orgmdpi.com This Gould-Jacobs pathway is particularly relevant for the synthesis of 8-(trifluoromethyl)quinolin-4-ol, as it provides a direct route to the 4-hydroxyquinoline core from a substituted aniline.

The Friedländer synthesis, reported by Paul Friedländer in 1882, is a straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone or ester). mdpi.comorganic-chemistry.org The reaction can be catalyzed by either acids or bases and results in the formation of a polysubstituted quinoline. organic-chemistry.org The primary advantage of the Friedländer synthesis is its operational simplicity. wikipedia.org

Modifications to this synthesis allow for the incorporation of trifluoromethyl groups. By utilizing a 2-aminoaryl ketone bearing a trifluoromethyl substituent, or a carbonyl component with a CF₃ group, trifluoromethylated quinolines can be prepared. For example, a modified Friedländer synthesis involving the in situ reduction of a 2-nitrobenzaldehyde (B1664092) followed by cyclization with an active methylene (B1212753) compound has been shown to be effective. preprints.org Another variation involves the reaction of α-CF₃-enamines with 2-nitrobenzaldehydes, which, after reduction and intramolecular cyclization, yield 2-CF₃-substituted quinolines. sigmaaldrich.com

Table 1: Overview of General Quinoline Synthetic Approaches
Synthesis MethodKey ReactantsPrimary ProductNotes
Knorr SynthesisArylamine + β-Ketoester2-HydroxyquinolineUses strong acid (e.g., H₂SO₄) for cyclization. researchgate.netprepchem.com
Conrad-Limpach SynthesisAniline + β-Ketoester4-HydroxyquinolineInvolves high-temperature (ca. 250 °C) thermal cyclization. wikipedia.orgsynarchive.com
Gould-Jacobs ReactionAniline + Diethyl Ethoxymethylenemalonate4-Hydroxy-3-carboxyquinolineA variation of the Conrad-Limpach synthesis; allows for decarboxylation to the unsubstituted 4-hydroxyquinoline. wikipedia.orgmdpi.com
Friedländer Synthesis2-Aminoaryl Aldehyde/Ketone + Active Methylene CompoundSubstituted QuinolineAcid or base-catalyzed condensation. mdpi.comorganic-chemistry.org

Specific Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Gould-Jacobs reaction, which is a variant of the Conrad-Limpach synthesis. This pathway allows for the direct construction of the desired 4-hydroxyquinoline skeleton with the trifluoromethyl group positioned at the C8 position.

The strategic selection of starting materials is crucial for the successful synthesis of this compound. The two primary components required are a substituted aniline and a malonic ester derivative.

Table 2: Starting Materials for the Synthesis of this compound
ReactantChemical NameRole in Reaction
Aniline Derivative2-(Trifluoromethyl)aniline (B126271)Provides the benzene (B151609) ring and the trifluoromethyl group at the C8 position. nih.gov
Malonic Ester DerivativeDiethyl ethoxymethylenemalonate (DEEMM)Provides the carbon atoms for the formation of the pyridine (B92270) ring, including the C2, C3, and C4 atoms, and the C4-hydroxyl group. jasco.ro

The reaction begins with the condensation of 2-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate. wikipedia.org This step forms the key intermediate, diethyl 2-{[2-(trifluoromethyl)phenyl]aminomethylene}malonate. Subsequent steps involve the cyclization and eventual removal of the carboxyl group to yield the final product.

The critical step in the synthesis is the thermal cyclization of the malonate intermediate. This intramolecular ring-closure requires significant energy input to overcome the aromaticity of the aniline ring. Optimization of the reaction conditions, particularly the solvent and temperature, is essential for achieving high yields.

The cyclization is typically carried out by heating the intermediate in a high-boiling point, inert solvent. wikipedia.org Solvents such as diphenyl ether (boiling point: 259 °C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, boiling point: 257 °C) are commonly used to achieve the necessary high temperatures, generally around 250 °C. The use of these high-boiling solvents has been shown to significantly increase reaction yields compared to performing the cyclization neat. wikipedia.org Following cyclization to form ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate, the synthesis is completed by a two-step hydrolysis (saponification) and decarboxylation sequence to furnish this compound. wikipedia.orgmdpi.com

Table 3: Optimized Reaction Parameters for Thermal Cyclization
ParameterConditionRationale
SolventDiphenyl ether or Dowtherm AHigh boiling point allows for the required reaction temperature and improves yields. wikipedia.org
Temperature~250 °CProvides the necessary activation energy for the intramolecular cyclization. wikipedia.orgsynarchive.com
Alternative HeatingMicrowave IrradiationCan significantly reduce reaction times while achieving the necessary high temperatures (250-300 °C). jasco.ro

Yield Optimization and Scalability Studies

The synthesis of quinoline derivatives, including this compound and its precursors, has been the subject of studies aimed at improving reaction yields and ensuring the scalability of the processes. High yields are crucial for the industrial relevance of these compounds. For instance, the synthesis of 2,8-Bis(trifluoromethyl)quinolin-4-ol has been optimized to achieve a notable yield of 91% chemicalbook.com. Similarly, the subsequent conversion to 4-Chloro-2,8-bis(trifluoromethyl)quinoline reports a high yield of 94% through a process involving reflux with phosphorus trichloride (B1173362).

Synthesis of Key Intermediates and Precursors

The construction of complex quinoline derivatives often relies on the strategic synthesis of key intermediates and precursors. These molecules serve as foundational building blocks that are further modified to achieve the final target structure.

Preparation of 2,8-Bis(trifluoromethyl)quinolin-4-ol

A primary and industrially significant method for preparing 2,8-Bis(trifluoromethyl)quinolin-4-ol involves a cyclization reaction. This process starts with 2-aminobenzotrifluoride and ethyl 4,4,4-trifluoroacetoacetate. The reaction is catalyzed by polyphosphoric acid and requires elevated temperatures of approximately 150°C for about 3 hours chemicalbook.com. Following the reaction, the mixture is poured into iced distilled water, which causes the product to precipitate. The resulting solid is then collected by filtration and washed chemicalbook.com. This method is well-documented and has been shown to produce a high yield of the desired product chemicalbook.com.

Reaction Details for the Synthesis of 2,8-Bis(trifluoromethyl)quinolin-4-ol

Reactants Catalyst Temperature Time Yield

Table 1: Summary of the synthesis of 2,8-Bis(trifluoromethyl)quinolin-4-ol. Data sourced from ChemicalBook chemicalbook.com.

Synthesis of 4-Chloro-2,8-bis(trifluoromethyl)quinoline

The transformation of the 4-hydroxy group of the quinoline ring into a chloro group is a critical step for further derivatization. 4-Chloro-2,8-bis(trifluoromethyl)quinoline is synthesized from 2,8-bis-(trifluoromethyl)-4-hydroxyquinoline. The established method involves refluxing the hydroxyquinoline with a chlorinating agent. A common procedure utilizes phosphorus trichloride, with the reaction mixture being refluxed for 8 hours. After the reaction, excess phosphorus trichloride is removed by distillation. The residue is then poured onto ice-water and the pH is adjusted to 12-13 with sodium hydroxide (B78521) solution. The final product is extracted using methylene chloride. This process has been reported to yield up to 94% of the desired 4-chloro derivative. Other chlorinating agents that can be employed for this type of transformation include phosphorus oxychloride and thionyl chloride mdpi.com.

This chloro-substituted quinoline serves as a versatile intermediate for creating a variety of other derivatives through nucleophilic substitution reactions utmb.edunih.gov.

Derivatization of 4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline

Detailed scientific literature on the specific derivatization reactions of 4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline is not extensively available. While this compound has been listed as a chemical product, indicating its synthesis is possible, the methods for its preparation and subsequent chemical transformations are not well-documented in publicly accessible research. The derivatization of quinoline scaffolds is a broad area of chemical synthesis, but specific protocols involving the 4-(oxiran-2-yl) moiety on this particular bis(trifluoromethyl)quinoline core require further investigation.

Novel Synthetic Routes and Green Chemistry Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods in chemical manufacturing. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and lower energy consumption.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a significant green chemistry technique for the production of a wide range of organic and heterocyclic compounds, including quinoline derivatives. This method often leads to a dramatic reduction in reaction times, from hours to minutes, and can also result in higher product yields compared to conventional heating methods. The efficiency of microwave irradiation is attributed to its ability to directly and rapidly heat the reaction mixture, leading to faster reaction rates.

This technology represents a sustainable alternative for synthesizing quinoline-based molecules. By reducing reaction times and potentially increasing yields, microwave-assisted synthesis contributes to a more economical and environmentally benign process. It aligns with the principles of green chemistry by improving atom economy and reducing energy consumption. The application of microwave technology is seen as a promising route for the novel and eco-friendly synthesis of potential lead molecules in medicinal chemistry.

Catalytic Reactions for Enhanced Selectivity and Efficiency

The quest for more efficient and selective methods for quinoline synthesis has led to the development of a diverse array of catalytic systems. These catalysts, often based on transition metals, can facilitate reactions under milder conditions, reduce waste, and, crucially, control the regioselectivity of the final product. While a direct catalytic synthesis for this compound is not extensively documented in publicly available research, the principles derived from the synthesis of related trifluoromethyl-substituted quinolines provide a strong foundation.

Transition metal catalysts, including those based on palladium, rhodium, iridium, nickel, and cobalt, have been successfully employed in the synthesis of quinoline derivatives. rsc.orgdntb.gov.ua These catalysts can activate C-H bonds, facilitating annulation reactions that form the quinoline core. dntb.gov.ua For instance, rhodium-catalyzed C-H bond activation has been utilized for the synthesis of quinoline carboxylates. dntb.gov.ua Similarly, silver-catalyzed reactions have been developed for the synthesis of 4-trifluoromethyl substituted quinolines in water, offering a greener alternative to traditional methods. rsc.org

A notable, albeit non-catalytic, method for synthesizing a closely related compound, 2,8-bis(trifluoromethyl)quinolin-4-ol, involves the reaction of 2-trifluoromethylaniline with ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid at 150°C, affording the product in a high yield of 91%. This reaction proceeds via a Conrad-Limpach-Knorr type cyclization.

The intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives presents another pathway to trifluoromethyl-substituted quinolines. This reaction, when carried out in refluxing nitrobenzene, yields substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in quantitative yields.

The following table summarizes selected catalytic methods for the synthesis of trifluoromethyl-substituted quinolines, highlighting the catalyst, reaction conditions, and reported yields.

Catalyst/MethodReactantsConditionsProductYield (%)Reference
Silver-catalyzedAlkyne, Ketone, AmineWater4-Trifluoromethyl substituted quinolinesNot specified rsc.org
Rhodium-catalyzedAniline derivatives, Alkynyl estersMild conditionsQuinoline carboxylatesNot specified dntb.gov.ua
Iron-promotedN-alkyl anilines, Alkenes/Alkynes120 °C, 24 h, O2Substituted quinolinesup to 83%
Polyphosphoric acid2-Trifluoromethylaniline, Ethyl 4,4,4-trifluoroacetoacetate150 °C, 3 h2,8-Bis(trifluoromethyl)quinolin-4-ol91%
Intramolecular CyclizationEthyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoateRefluxing nitrobenzeneSubstituted (trifluoromethyl)quinoline-3-carbonitrileQuantitative

Flow Chemistry Applications in Quinoline Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, has emerged as a powerful tool in modern organic synthesis. This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. researchgate.net These benefits are particularly relevant to the synthesis of complex heterocyclic compounds like quinolines.

The application of flow chemistry to quinoline synthesis has been demonstrated for various reaction types, including the Doebner-Miller and Skraup reactions. researchgate.net Continuous-flow photochemical processes have also been developed for the synthesis of quinolines, showcasing higher productivity and efficiency compared to traditional batch methods. nih.gov For instance, a tandem photoisomerization-cyclization process in a continuous-flow system can produce quinolines from (E)-2-aminostyryl ketones.

The table below outlines examples of flow chemistry applications in the synthesis of quinolines and related heterocycles, detailing the reaction type, reactor setup, and key advantages.

Reaction TypeReactor SetupKey AdvantagesThroughput/YieldReference
Doebner-Miller/Skraup ReactionMicro/milli or tubular reactorsHigher efficiency, selectivity, safety, scalabilityNot specified researchgate.net
Tandem Photoisomerization-CyclizationContinuous-flow photoreactorHigher productivity and efficiency>1 gram per hour nih.gov
Trifluoromethylation of N-fused HeterocyclesAutomated continuous-flow systemRapid, high yield, scalable, broad functional group toleranceGram-scale synthesis demonstrated rsc.org
Heck Reaction (for related heterocycles)Microwave-assisted continuous-flowEfficient C-C bond formation53% yield

Biological and Medicinal Chemistry Research

Antimicrobial Activities

The antimicrobial potential of quinoline (B57606) derivatives has been extensively studied. The focus on 8-(trifluoromethyl) substituted analogs aims to develop new agents with improved potency and spectra of activity.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

A series of 8-(trifluoromethyl)-substituted quinolones have been synthesized and evaluated for their antibacterial activity. When compared to their 6,8-difluoro and 6-fluoro-8H-quinolone (ciprofloxacin type) counterparts, the 8-(trifluoromethyl)quinolones demonstrated noteworthy efficacy. Although their in vitro activity is generally less than the 6,8-difluoro analogs, they are often equivalent to their 8H analogues. In vivo studies have shown that they are comparable to the 6,8-difluoro series and exhibit up to a 10-fold improvement in efficacy against Streptococcus pyogenes and Streptococcus pneumoniae when compared to their ciprofloxacin (B1669076) counterparts.

Generally, quinoline derivatives tend to show greater activity against Gram-positive bacteria than Gram-negative bacteria. scienceopen.comnih.gov This is often attributed to the structural differences in the bacterial cell wall, with the outer membrane of Gram-negative bacteria acting as a significant barrier. nih.gov For instance, novel 8-hydroxyquinoline (B1678124) derivatives have shown activity against Gram-positive strains like Vibrio parahaemolyticus and Staphylococcus aureus but were inactive against Gram-negative Pseudomonas aeruginosa and Escherichia coli. scienceopen.com Similarly, research on 8-nitrofluoroquinolones indicated that more lipophilic structures enhance activity against Gram-positive strains. nih.gov

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

Compound ClassGram-Positive ActivityGram-Negative ActivityKey FindingsReference
8-(Trifluoromethyl)-substituted quinolonesImproved efficacy vs. ciprofloxacin against S. pyogenes and S. pneumoniaeGenerally equivalent to 8H analoguesIn vivo efficacy is comparable to 6,8-difluoro series. semanticscholar.org
8-Hydroxyquinoline derivativesActive against V. parahaemolyticus and S. aureusInactive against P. aeruginosa and E. coliActivity is higher against Gram-positive bacteria. scienceopen.com
8-NitrofluoroquinolonesEnhanced by more lipophilic groupsEnhanced by more hydrophilic groupsStructure's lipophilicity/hydrophilicity dictates activity spectrum. nih.gov

Antifungal Activity Assessments

The antifungal properties of quinoline derivatives have also been a subject of investigation. While specific data on 8-(Trifluoromethyl)quinolin-4-ol is limited, studies on closely related structures provide valuable insights. For instance, research inspired by quinine (B1679958) alkaloids led to the investigation of 2,8-bis(trifluoromethyl)-4-quinolinol as a lead structure for new antifungal agents. This compound and its derivatives were tested against several agriculturally important fungi, demonstrating significant antifungal effects. mdpi.com The parent compound, 8-quinolinol, and its halogenated sulfonic acid derivatives have also been assessed, showing that substitutions on the quinoline ring are crucial for fungitoxicity. nih.gov However, 8-quinolinol-5-sulfonic acid itself was found to have almost no antimicrobial activity, a characteristic attributed to an unfavorable partition coefficient. nih.gov

Anti-mycobacterial Properties

There is a pressing need for new drugs against Mycobacterium tuberculosis. The 8-hydroxyquinoline scaffold has been identified as a promising starting point for the development of new anti-tubercular agents. nih.govresearchgate.net Studies on a range of 8-hydroxyquinoline analogs have shown good activity against M. tuberculosis, with some derivatives achieving minimum inhibitory concentrations (MIC90) of less than 5 μM. nih.gov Research has demonstrated that these compounds can be bactericidal against replicating M. tuberculosis. nih.govresearchgate.net While these studies did not specifically focus on the 8-trifluoromethyl derivative, they highlight the potential of the 8-hydroxyquinoline core. In a different approach, a class of quinoline compounds, identified as Z0933/Z0930, were found to kill M. tuberculosis through a novel mechanism. nih.gov Separately, a series of novel trifluoromethyl pyrimidinone compounds also showed potent activity against M. tuberculosis, indicating the value of the trifluoromethyl group in anti-mycobacterial drug discovery. frontiersin.org

Mechanism of Antimicrobial Action

The mechanism of action for quinoline-based antimicrobials can vary depending on the specific derivative and the target organism. For antibacterial quinolin-4-ones, the primary mechanism involves the inhibition of nucleic acid synthesis. These compounds disrupt bacterial DNA synthesis by targeting two essential enzymes: DNA gyrase and topoisomerase IV, which ultimately leads to bacterial cell death. nih.gov Typically, the inhibition of DNA gyrase is linked to activity against Gram-negative bacteria, while topoisomerase IV inhibition is associated with activity against Gram-positive bacteria. nih.gov For certain antimalarial quinoline derivatives, the proposed mechanism involves binding to DNA through intercalation. nih.gov A novel mechanism was identified for a class of anti-mycobacterial quinoline compounds that kill M. tuberculosis by activating the enzyme glutamate (B1630785) kinase, which leads to a lethal redox imbalance. nih.gov

Antimalarial Investigations

The quinoline scaffold is the foundation for several well-known antimalarial drugs, including chloroquine (B1663885) and mefloquine (B1676156). The trifluoromethyl group is a key feature of mefloquine [2,8-bis(trifluoromethyl)quinoline derivative]. Consequently, significant research has been dedicated to synthesizing and evaluating new trifluoromethyl-containing quinoline compounds.

Activity against Plasmodium falciparum and Plasmodium berghei

Derivatives featuring trifluoromethyl groups at the 2- and 8-positions of the quinoline ring have been assessed for their in vitro antimalarial activity against the chloroquine-sensitive D10 strain of Plasmodium falciparum. nih.gov These studies found that derivatives containing two trifluoromethyl groups, such as the 2,8-bis(trifluoromethyl) quinolines, generally exhibit slightly higher activity than those with a single trifluoromethyl group. nih.gov For instance, 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene (B1212753) and 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketones showed IC50 values of 4.8 and 5.2 μg/mL, respectively. nih.gov Further molecular hybridization based on the 2,8-bis-(trifluoromethyl)quinoline subunit from mefloquine has led to new derivatives with potent activity against the chloroquine-resistant W2 clone of P. falciparum. nih.gov One such derivative was found to be 3-fold more potent than chloroquine. nih.gov

In vivo studies using mouse models infected with Plasmodium berghei have also been crucial in evaluating new quinoline-based antimalarial candidates. nih.govresearchgate.net These studies are essential for determining the efficacy and potential of these compounds to progress in the drug development pipeline. For example, a quinoline derivative used as a prototype demonstrated a 49% inhibition of parasitemia in P. berghei-infected mice. nih.gov

Table 2: Antimalarial Activity of Trifluoromethyl-Quinoline Derivatives

Compound/Derivative ClassMalaria StrainActivity MetricResultReference
2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketoneP. falciparum (D10, chloroquine-sensitive)IC504.8 µg/mL nih.gov
2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketoneP. falciparum (D10, chloroquine-sensitive)IC505.2 µg/mL nih.gov
Mefloquine derivative (Compound 129)P. falciparum (W2, chloroquine-resistant)IC500.083 µM nih.gov
Chloroquine (Reference)P. falciparum (W2, chloroquine-resistant)IC500.25 µM nih.gov
Quinoline Prototype (Compound 75)P. berghei (in vivo)% Inhibition49% nih.gov

Anticancer Potential

Quinoline derivatives are also being investigated for their potential as anticancer agents. nih.gov Their mechanisms of action in this context are diverse and can include the inhibition of enzymes crucial for cancer cell survival, disruption of cell cycle processes, and induction of programmed cell death (apoptosis). nih.gov

The uncontrolled growth, invasion into surrounding tissues, and migration to distant sites (metastasis) are hallmarks of cancer. Several studies have explored the ability of quinoline-based compounds to inhibit these processes.

Some multi-targeted tyrosine kinase inhibitors incorporating a quinoline scaffold have been shown to suppress tumor cell migration and invasion. nih.govresearchgate.net These inhibitors can target receptors like those for hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF), which are often overexpressed in tumors and play a role in tumor growth and angiogenesis. nih.gov By blocking these signaling pathways, such compounds can directly inhibit tumor cell proliferation and prevent the formation of new blood vessels that supply the tumor. nih.gov

Furthermore, other quinoline derivatives have been found to impair melanoma cell migration and invasion by targeting carbonic anhydrase XII, an enzyme associated with the hypoxic tumor microenvironment. nih.gov

Apoptosis is a natural process of programmed cell death that is often dysregulated in cancer, allowing tumor cells to survive and proliferate. Many anticancer therapies work by inducing apoptosis in cancer cells. nih.gov

Quinoline derivatives have been shown to induce apoptosis in various cancer cell lines through multiple mechanisms. nih.gov These can include:

Disruption of Microtubule Dynamics: Some quinoline-chalcone hybrids have been found to disrupt microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis. nih.gov

Activation of Caspases: A novel synthetic quinolone analogue, CWC-8, was shown to induce apoptosis in human osteogenic sarcoma cells by activating caspases, which are key executioner proteins in the apoptotic pathway. nih.gov This compound was found to increase the levels of proteins that promote apoptosis (like Bax and Fas) and decrease the levels of anti-apoptotic proteins (like Bcl-2). nih.gov

Targeting Apoptosis-Inducing Pathways: The hybridization of quinolines with other molecules has been explored to create potent apoptosis-inducing agents. nih.gov

Target Identification and Mechanism of Action in Cancer Therapy

The quinoline scaffold, particularly when substituted with trifluoromethyl groups, has been a subject of significant interest in oncology research. While direct studies on this compound are limited, extensive research into its close analog, mefloquine, provides substantial insight into the potential anticancer mechanisms of this chemical class. Mefloquine, a 2,8-bis(trifluoromethyl)quinoline (B3046767) derivative, has been repurposed and investigated for its effects against various cancers, including gastric, prostate, and esophageal squamous cell carcinoma (ESCC). longdom.orgnih.govnih.govfrontiersin.org

The primary anticancer mechanisms identified for mefloquine and related compounds involve the disruption of critical cellular signaling pathways. A key target is the PI3K/Akt/mTOR pathway, which is frequently deregulated in cancer and plays a crucial role in cell proliferation, growth, and survival. nih.govblrcl.orgekb.eg Studies have shown that mefloquine can effectively inhibit this pathway, leading to decreased phosphorylation of key components like Akt, mTOR, and the ribosomal protein S6. nih.gov This inhibition appears to be dependent on phosphatase activity. nih.gov Overexpression of a constitutively active form of Akt was able to rescue cells from mefloquine-induced growth inhibition and apoptosis, confirming that the PI3K/Akt/mTOR pathway is a primary target. nih.gov

In addition to pathway inhibition, mefloquine induces apoptosis (programmed cell death) in cancer cells. nih.govnih.gov This is often accompanied by the generation of reactive oxygen species (ROS), which causes cellular damage and stress. nih.gov In prostate cancer cells, mefloquine treatment led to cell cycle arrest in the G1 phase and induced cell death. nih.gov Another identified mechanism is the induction of mitochondrial autophagy, also known as mitophagy. In ESCC models, mefloquine treatment resulted in mitochondrial autophagy and suppressed tumor growth, with the effect being more pronounced in tumors with high expression of the mitochondrial protein SDHC. frontiersin.org Furthermore, mefloquine has been found to inhibit protein synthesis in pathogens by targeting the 80S ribosome, a mechanism that could also contribute to its anticancer effects. longdom.org

Collectively, research on mefloquine suggests that trifluoromethyl-substituted quinolines may act as multi-targeting agents in cancer therapy, simultaneously impacting cell signaling, protein synthesis, and cellular metabolism to induce cancer cell death. arabjchem.orgnih.gov

Antiviral Research

The trifluoromethylquinoline core structure is a recognized pharmacophore in the development of antiviral agents. Research has explored its efficacy against a range of viral pathogens.

Activity against Zika Virus (ZIKV) Replication

The Zika virus (ZIKV), a flavivirus associated with severe neurological diseases, has been a target for drug repurposing and development efforts. nih.gov Mefloquine, an antimalarial drug containing the 2,8-bis(trifluoromethyl)quinoline core, was identified as an inhibitor of ZIKV replication. nih.gov This discovery prompted medicinal chemistry-driven studies to synthesize and evaluate new derivatives with potentially improved potency and a better safety profile.

A series of new 2,8-bis(trifluoromethyl)quinoline derivatives were developed and tested for their ability to inhibit ZIKV replication in vitro. The research focused on modifying the C4 position of the quinoline ring. Among the synthesized compounds, certain derivatives showed more potent anti-ZIKV activity than the parent compound, mefloquine.

Table 1: In Vitro Anti-ZIKV Activity of 2,8-bis(Trifluoromethyl)quinoline Derivatives This table is interactive. Users can sort columns by clicking on the headers.

Compound Mean EC₅₀ (µM)
Mefloquine 3.9
Derivative 3a 1.7
Derivative 4 1.8

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. A lower EC₅₀ indicates a more potent compound. Data sourced from a study on 2,8-bis(trifluoromethyl)quinoline analogs. nih.gov

The results indicated that specific structural modifications to the mefloquine scaffold could significantly enhance its antiviral efficacy against ZIKV. nih.gov The most potent compounds identified were quinoline derivatives designated as 3a and 4 , which both exhibited a mean EC₅₀ of less than 2 µM, a notable improvement over mefloquine. nih.gov

Enzyme Inhibition Studies

Research as Enzyme Inhibitors

The quinoline framework is a key structural element in the design of various enzyme inhibitors. Specifically, 8-hydroxyquinolines, which are structural isomers of 8-substituted quinolin-4-ols, have been identified as potent inhibitors of catechol-O-methyltransferase (COMT). arabjchem.org COMT is a key enzyme involved in the metabolism of catecholamine neurotransmitters like dopamine (B1211576). Inhibitors of COMT are used in the treatment of Parkinson's disease to increase the levels of L-DOPA, a dopamine precursor, in the brain. arabjchem.org

Research has focused on synthesizing and evaluating 8-hydroxyquinoline analogs for their ability to inhibit COMT, with a particular interest in achieving selectivity for the membrane-bound form of the enzyme (MB-COMT) and ensuring brain penetration. arabjchem.org

Specific Enzyme Targeting and Inhibition Mechanisms

The mechanism of COMT inhibition by 8-hydroxyquinoline derivatives is well-defined. These compounds act as metal-chelating agents. The active site of the COMT enzyme contains a magnesium ion (Mg²⁺) that is essential for its catalytic activity. arabjchem.org The 8-hydroxyquinoline scaffold chelates this active site magnesium, effectively inactivating the enzyme. This mechanism is similar to that of natural catechol-based inhibitors. arabjchem.org

Structure-activity relationship (SAR) studies have been conducted to optimize the potency and metabolic stability of these inhibitors. It was found that introducing small substituents at the 7-position of the quinoline ring, such as a trifluoromethyl group, could enhance metabolic stability without compromising the compound's inhibitory potency. arabjchem.org The trifluoromethyl group is an electron-withdrawing group that can influence the electronic properties and metabolic profile of the molecule.

Table 2: Inhibition of Rat COMT Isoforms by an 8-Hydroxyquinoline Analog This table is interactive. Users can sort columns by clicking on the headers.

Compound MB-COMT IC₅₀ (nM) S-COMT IC₅₀ (nM)
Compound 21 (7-fluoro-8-hydroxyquinoline derivative) 28 1000

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MB-COMT is the membrane-bound isoform and S-COMT is the soluble isoform. Data sourced from a study on 8-hydroxyquinoline inhibitors. arabjchem.org

An X-ray co-crystal structure of a related inhibitor (compound 21) within the S-COMT active site confirmed the chelation of the magnesium ion, validating the proposed mechanism of action. arabjchem.org These studies demonstrate that trifluoromethyl-substituted quinolinol scaffolds are highly effective and tunable platforms for designing specific and potent enzyme inhibitors.

Pharmacological Profiling and Drug Discovery Aspects

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities. nih.gov The introduction of a trifluoromethyl (-CF3) group, as seen in this compound, is a key strategy in modern drug design. hovione.com This electron-withdrawing group can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced pharmacological effects. hovione.com

This compound serves as a valuable heterocyclic building block and a candidate for drug development. ontosight.aisigmaaldrich.com Its structure, featuring the quinoline core, a hydroxyl group at the 4-position, and a trifluoromethyl group at the 8-position, makes it a person of interest for lead compound identification. ontosight.ai The process of drug discovery often involves screening libraries of compounds to find a "hit" or "lead" compound that exhibits a desired biological activity. This lead compound then undergoes extensive chemical modification, a process known as lead optimization, to improve its efficacy, selectivity, and pharmacokinetic properties. The this compound scaffold is a promising starting point for such optimization efforts, particularly in the development of agents targeting cancer and infectious diseases. chemimpex.com

Derivatization, the chemical modification of a compound to create related structures (derivatives), is a cornerstone of medicinal chemistry for enhancing biological activity. The this compound core has been subjected to various derivatization strategies. For instance, researchers have synthesized various derivatives by modifying the 4-hydroxy group and other positions on the quinoline ring to explore their therapeutic potential. sigmaaldrich.com

Studies on related 4-aminoquinoline (B48711) structures have shown that the presence of a trifluoromethyl group (-CF3) at the 7- or 8-position can be crucial for activity. nih.gov Further structure-activity relationship (SAR) analysis of these analogs indicated that merging the 4-(quinolin-4-yl)piperazin-1-yl ring system, substituted with a -CF3 group, with other pharmacophore groups could lead to more potent antigrowth effects on cancer cells compared to non-cancer cells. nih.gov This highlights the importance of the trifluoromethylquinoline scaffold in creating derivatives with improved potency and selectivity. nih.gov The synthesis of hybridized structures, such as linking the quinoline system to other bioactive moieties like isatin (B1672199) or 1,2,3-triazoles, represents another advanced derivatization approach to enhance biological outcomes. nih.govresearchgate.net

Table 1: Examples of Derivatization Strategies for Quinoline Scaffolds

Parent Scaffold Derivatization Approach Target Biological Activity Reference
4-Hydroxy-8-(trifluoromethyl)quinoline Multi-step reactions to create various derivatives Antimicrobial sigmaaldrich.com
4-Aminoquinoline with -CF3 group Merging with other pharmacophore groups (Hybrid Pharmacophore Approach) Anticancer nih.gov
6-Azido-4-(trifluoromethyl)quinolines Copper-catalysed azide-alkyne cycloaddition (CuAAC) with terminal alkynes Bio-interactions with DNA/HSA researchgate.net
Quinoline Modification with linear alkyl or heterocyclic side chains Anticancer nih.gov

The design of new drugs based on the this compound scaffold incorporates several modern medicinal chemistry strategies. The inclusion of the -CF3 group is itself a deliberate design choice, known to improve metabolic stability and cell membrane permeability. hovione.com

Key drug design strategies involving this and related quinoline structures include:

Hybrid Pharmacophore Approach: This strategy involves combining two or more pharmacophores (the essential molecular features for biological activity) into a single hybrid molecule. This has been used to synthesize 4-piperazinylquinoline-isatin hybrids, which showed substantially more activity on cancer cells than non-cancer cells, suggesting increased tumor specificity. nih.gov

Structure-Based Drug Design (SBDD): This rational design approach relies on the known 3D structure of a biological target, such as an enzyme or receptor. csic.es By understanding the target's binding site, chemists can design molecules that fit precisely and interact strongly, leading to higher potency and selectivity. While specific SBDD studies on this compound are not detailed in the provided results, this method is widely applied to quinoline-based inhibitors. csic.es

Fragment-Based Drug Discovery (FBDD): FBDD is a method for identifying lead compounds where small chemical fragments are screened and then grown or combined to produce a lead with higher affinity. csic.es The this compound moiety can be considered a significant fragment for building more complex bioactive molecules.

The overarching goal of these strategies is to modulate the compound's interaction with biological targets, improve its pharmacokinetic profile, and enhance its therapeutic index. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For quinoline derivatives, SAR studies have revealed critical insights.

For example, in a series of 4-anilino-quinazoline derivatives (a structurally related scaffold), SAR studies showed that the formation of hydrogen bonds between the N-1 position of the quinazoline (B50416) ring and methionine residues in the active site of the EGFR kinase leads to tighter binding and increased potency. nih.gov Similarly, SAR analyses of 4-aminoquinoline analogs found that having a chlorine or trifluoromethyl group at the 7-position was key for achieving potent antigrowth effects on cancer cells. nih.gov

In another study on 8-hydroxy-quinoline-7-carboxylic acid derivatives as Pim-1 kinase inhibitors, the 8-hydroxy-quinoline moiety was identified as a crucial pharmacophore. researchgate.net Molecular modeling suggested that this scaffold's interaction with specific amino acid residues (Asp186 and Lys67) within the ATP-binding pocket was responsible for the inhibitory activity. researchgate.net These findings underscore the importance of the substitution pattern on the quinoline ring for biological activity. The position and nature of substituents, such as the trifluoromethyl group in this compound, dictate the molecule's interactions with its biological target.

Table 2: Summary of Structure-Activity Relationship (SAR) Insights for Quinoline Derivatives

Scaffold/Derivative Structural Feature Impact on Biological Activity Target Reference
4-Aminoquinoline Analogs -Cl or -CF3 group at position 7 Potent antigrowth/cell-killing effects Cancer Cells nih.gov
4-Anilino-quinazoline Derivatives N-1 of quinazoline ring Forms H-bonds with Met793, leading to tighter binding and increased potency EGFR Kinase nih.gov
8-Hydroxy-quinoline-7-carboxylic Acid Derivatives 8-Hydroxy-quinoline 7-carboxylic acid moiety Crucial pharmacophore for activity; interacts with Asp186 and Lys67 Pim-1 Kinase researchgate.net

In silico methods, particularly molecular docking, are powerful computational tools used to predict the binding orientation and affinity of a small molecule to its macromolecular target. mdpi.com These studies provide valuable insights into the mechanism of action at a molecular level and guide the rational design of more potent inhibitors.

For quinoline-based compounds, molecular docking has been successfully applied to elucidate binding modes. For example, docking studies of hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives against P. falciparum lactate (B86563) dehydrogenase (PfLDH) suggested that PfLDH is a plausible molecular target. nih.gov The results showed that one derivative, compound 4b , recorded the highest binding energy, with its quinoline ring participating in a ᴨ-alkyl interaction with an alanine (B10760859) residue (Ala236) in the active site. nih.gov

In another study, novel mixed-ligand metal complexes involving 8-hydroxyquinoline were synthesized, and their binding to breast cancer oxidoreductase was investigated through molecular docking. mdpi.com These computational analyses help to rationalize the observed biological activities and provide a structural basis for further optimization. Although specific docking studies for this compound were not found, the application of these methods to structurally similar compounds demonstrates their importance in the drug discovery pipeline for this class of molecules. nih.govmdpi.com

Table 3: Molecular Docking Insights for Quinoline-Based Compounds

Compound/Derivative Class Biological Target Key Predicted Interactions Significance Reference
4-Aminoquinoline-pyrano[2,3-c]pyrazole derivative (4b ) P. falciparum lactate dehydrogenase (PfLDH) Quinoline ring forms ᴨ-alkyl interaction with Ala236. Identified PfLDH as a plausible target; explained high inhibitory effect. nih.gov
Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes Breast Cancer Oxidoreductase (PDB ID: 3HB5) Exploration of binding modes within the active site. Investigated potential mechanism for anticancer activity. mdpi.com
Indolo[2,3-b]quinoline Conjugates DNA/Topoisomerase II Predicted Gibbs free energies of binding and Ki values were estimated. Compared binding of new agents to known DNA intercalators. mdpi.com

The this compound compound and its derivatives have been investigated for a range of potential therapeutic applications, stemming from the broad biological activity of the quinoline nucleus. nih.govontosight.ai Research has pointed to its potential in several key areas:

Antimicrobial Activity: Derivatives of 4-hydroxy-8-trifluoromethyl-quinoline have been specifically prepared and tested for their antimicrobial actions. sigmaaldrich.com The general class of 8-hydroxyquinolines is well-known for exhibiting antimicrobial effects. mdpi.comnih.gov

Anticancer Activity: The quinoline scaffold is present in many antineoplastic agents. nih.gov The 4-amino-8-(trifluoromethyl)quinoline derivative, for instance, is considered an attractive candidate for developing novel therapeutic agents in oncology. chemimpex.com Studies on quinoline-derived trifluoromethyl alcohols have also identified potent growth inhibitors with anticancer activity. nih.gov

Antiviral Activity: The parent compound, this compound, has been studied for potential antiviral properties. ontosight.ai The broader quinoline class has demonstrated effects against various viruses. nih.gov

Analgesic Drug Synthesis: 4-Hydroxy-8-(trifluoromethyl)quinolone may be used as a chemical intermediate in the synthesis of the analgesic compound floctafenine. sigmaaldrich.com

The diverse pharmacological profile of this scaffold makes it a versatile platform for developing new therapeutic agents to address a variety of diseases. nih.govontosight.ai

Agricultural Chemistry Applications

Quinoline derivatives have emerged as a significant scaffold in the discovery of new pesticides, with extensive research into their potential as fungicides, herbicides, and insecticides. researchgate.netacs.org The unique chemical structure of the quinoline ring system allows for diverse functionalization, leading to a broad spectrum of biological activities. nih.gov The introduction of a trifluoromethyl (-CF3) group, as seen in this compound, is a common strategy in medicinal and agricultural chemistry to enhance metabolic stability and biological efficacy. google.com

Fungicidal Activity

While direct and extensive research on the fungicidal activity of this compound is not widely available in public literature, significant insights can be drawn from studies on structurally similar compounds. Research into quinoline derivatives has shown their potential as potent antifungal agents against a variety of plant pathogens. researchgate.netacs.org

A notable study focused on the antifungal properties of derivatives of 2,8-bis(trifluoromethyl)-4-quinolinol, a compound structurally very similar to this compound. This research highlighted the effectiveness of this class of compounds against several agronomically important fungal species. The study demonstrated that these quinoline derivatives exhibit significant fungicidal activity, in some cases surpassing that of commercial fungicides.

The in-vitro antifungal activity of these related quinoline derivatives was evaluated against a panel of pathogenic fungi. The results, expressed as EC50 values (the concentration of a compound that causes a 50% reduction in fungal growth), are presented in the table below.

FungusEC50 (µg/mL) of a lead 2,8-bis(trifluoromethyl)-4-quinolinol derivative
Sclerotinia sclerotiorum0.52
Botrytis cinerea0.50
Fusarium graminearum-
Rhizoctonia solani-
Data extracted from a study on 2,8-bis(trifluoromethyl)-4-quinolinol derivatives. The study did not report significant activity against Fusarium graminearum and Rhizoctonia solani for the most potent derivatives.

The data indicates that derivatives of the closely related 2,8-bis(trifluoromethyl)-4-quinolinol show potent activity against Sclerotinia sclerotiorum and Botrytis cinerea. The mechanism of action for some of these derivatives is believed to involve the disruption of the fungal cell membrane, leading to increased permeability and the release of cellular contents. This suggests that this compound could potentially exhibit a similar mode of action and a promising spectrum of antifungal activity.

Herbicidal Activity

The investigation of quinoline derivatives as herbicides is an active area of research, with many studies focusing on their ability to inhibit key plant enzymes. nih.govmdpi.com One of the primary targets for quinoline-based herbicides is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov Inhibition of HPPD disrupts the biosynthesis of plastoquinone (B1678516) and, consequently, carotenoids, leading to the bleaching of new growth and eventual plant death.

Research on other trifluoromethyl-containing heterocyclic compounds has demonstrated both pre- and post-emergent herbicidal activity against a range of grass and broadleaf weeds. grdc.com.aunih.gov For instance, studies on other classes of herbicides have shown that trifluoromethylated compounds can be effective against weeds like barnyardgrass and rape. nih.gov This suggests that this compound warrants investigation for its potential herbicidal properties.

Future research would be necessary to determine the specific herbicidal spectrum of this compound, including the effective application rates and the weed species it may control. Such studies would typically involve greenhouse trials to assess both pre-emergent (activity on germinating seeds) and post-emergent (activity on established plants) effects on a variety of common agricultural weeds.

Eco-friendly Alternatives in Agrochemicals

The development of new agrochemicals is increasingly focused on creating more environmentally benign solutions that offer high efficacy against target pests while minimizing off-target effects and environmental persistence. mdpi.com Quinoline derivatives are considered a promising scaffold in this endeavor due to their chemical versatility, which allows for the fine-tuning of their biological activity and physicochemical properties. researchgate.netacs.org

The pursuit of eco-friendly agrochemicals involves several key aspects:

Target Specificity: Developing compounds that are highly active against the target fungus or weed but have minimal impact on non-target organisms, including beneficial insects, soil microbes, and the crop itself.

Reduced Environmental Persistence: Designing molecules that degrade into non-toxic substances in the environment, reducing the risk of soil and water contamination.

Novel Modes of Action: Discovering compounds with new mechanisms of action to combat the growing issue of resistance to existing pesticides.

The exploration of quinoline derivatives like this compound aligns with these goals. The adaptability of the quinoline structure provides an opportunity to design molecules with improved safety profiles. For example, by modifying the substituents on the quinoline ring, it is possible to alter the compound's lipophilicity and water solubility, which in turn affects its movement and persistence in the soil. grdc.com.au

While specific ecotoxicological data for this compound is not available, the broader research on quinoline-based agrochemicals suggests that this class of compounds holds potential for the development of more sustainable crop protection solutions. nih.govmdpi.com Further research would be required to evaluate the environmental fate and toxicological profile of this compound to fully assess its viability as an eco-friendly alternative.

Materials Science and Industrial Applications

Development of Advanced Materials

The introduction of the trifluoromethyl (-CF3) group into the quinoline (B57606) framework can significantly alter the electronic and physical properties of the resulting molecules. This enhancement is due to the high electronegativity and stability of the -CF3 group, which can improve characteristics like thermal stability, lipophilicity, and resistance to enzymatic degradation. beilstein-journals.org

While direct research on the incorporation of 8-(Trifluoromethyl)quinolin-4-ol into polymers and coatings is not extensively documented, the broader class of quinoline derivatives is recognized for its potential in developing advanced materials. The stable and robust nature of the quinoline ring, combined with the properties imparted by the trifluoromethyl group, suggests that polymers and coatings containing this moiety could exhibit enhanced thermal stability, chemical resistance, and specific surface properties. The trifluoromethyl group is known to increase electron transport and reduce molecular stacking, which are desirable attributes in the development of specialized polymeric materials. beilstein-journals.org

Trifluoromethyl-substituted quinoline derivatives have been investigated for their promising photophysical properties. beilstein-journals.orgbeilstein-archives.org Generally, these compounds can exhibit fluorescence with varying quantum yields depending on the solvent and the presence of other substituents. beilstein-journals.org For instance, a series of Schiff bases derived from 2-(R-substituted) 6-amino-4-(trifluoromethyl)quinolines displayed fluorescence quantum yields ranging from 0.12 to 0.85 in different solvents like chloroform, DMSO, and methanol. beilstein-journals.org The presence of the electron-withdrawing trifluoromethyl group can influence the energy levels of the molecule, which is a key factor in designing materials for organic light-emitting diodes (OLEDs) and other electronic applications. beilstein-journals.org The specific optical and electronic properties of this compound itself would require dedicated experimental investigation.

Corrosion Inhibition Studies

Quinoline and its derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. researchgate.netresearchgate.nettandfonline.commdpi.com The inhibiting action is generally attributed to the adsorption of the organic molecules onto the metal surface, forming a protective barrier.

Derivatives of 8-(trifluoromethyl)quinoline (B1315200) have demonstrated significant potential as corrosion inhibitors. For example, 4-chloro,8-(trifluoromethyl)quinoline (CTQ) has been shown to be an excellent corrosion inhibitor for mild steel in a 1 M hydrochloric acid medium. researchgate.net The inhibition efficiency of these compounds typically increases with higher concentrations. researchgate.net Similarly, a study on Quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide (QMQTPH) also confirmed its effectiveness as a corrosion inhibitor for mild steel in acidic solutions. researchgate.net The presence of heteroatoms (like nitrogen and oxygen in the quinoline ring) and π-electrons facilitates the adsorption of these molecules onto the metal surface, thereby protecting the metal from the corrosive environment. tandfonline.com

The effectiveness of quinoline-based corrosion inhibitors is fundamentally linked to their ability to adsorb onto the metal surface. This adsorption can occur through a combination of physical and chemical interactions (physisorption and chemisorption). tandfonline.commdpi.com The process typically involves the sharing of electrons between the inhibitor molecule and the metal. The nitrogen and oxygen atoms in the quinoline structure can form coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface. tandfonline.commdpi.com

Studies on related compounds like 4-chloro,8-(trifluoromethyl)quinoline indicate that the adsorption process conforms to the Langmuir adsorption isotherm. researchgate.net This model suggests the formation of a monolayer of the inhibitor on the metal surface. The adsorption is influenced by the electronic structure of the inhibitor and the nature of the metal surface. tandfonline.com

Electrochemical techniques are crucial for evaluating the performance of corrosion inhibitors. Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are commonly employed methods.

Potentiodynamic Polarization: Polarization studies on mild steel in the presence of 4-chloro,8-(trifluoromethyl)quinoline have revealed that it acts as a mixed-type inhibitor. researchgate.net This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netmdpi.com The addition of the inhibitor leads to a decrease in the corrosion current density (i_corr). mdpi.com

Electrochemical Impedance Spectroscopy (EIS): EIS studies provide insights into the resistance of the protective film formed by the inhibitor. For mild steel inhibited by quinoline derivatives, EIS results typically show an increase in the charge transfer resistance (R_ct) with increasing inhibitor concentration. researchgate.netmdpi.com This indicates the formation of a more effective insulating layer that hinders the corrosion process. The decrease in the double-layer capacitance (C_dl) values further supports the adsorption of the inhibitor molecules on the metal surface.

The following tables summarize electrochemical data from studies on quinoline derivatives, illustrating their effectiveness as corrosion inhibitors.

Table 1: Potentiodynamic Polarization Data for a Quinoline Derivative on Mild Steel in 1 M HCl Data is illustrative and based on typical findings for related quinoline inhibitors.

Inhibitor Concentration (M) Corrosion Potential (E_corr) (mV vs. SCE) Corrosion Current Density (i_corr) (µA/cm²) Inhibition Efficiency (%)
Blank -480 1050 -
1 x 10⁻⁵ -495 210 80.0
5 x 10⁻⁵ -505 95 90.9
1 x 10⁻⁴ -510 52 95.0

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for a Quinoline Derivative on Mild Steel in 1 M HCl Data is illustrative and based on typical findings for related quinoline inhibitors.

Inhibitor Concentration (M) Charge Transfer Resistance (R_ct) (Ω cm²) Double Layer Capacitance (C_dl) (µF/cm²) Inhibition Efficiency (%)
Blank 50 150 -
1 x 10⁻⁵ 250 80 80.0
5 x 10⁻⁵ 550 55 90.9
1 x 10⁻⁴ 1000 40 95.0

Analytical Chemistry Applications

In the realm of analytical chemistry, the potential of this compound and its derivatives is an area of active interest, particularly due to the well-established role of the 8-hydroxyquinoline (B1678124) scaffold as a versatile chelating agent.

While specific studies detailing the use of this compound as a direct reagent for the detection and quantification of a broad range of analytes are not extensively documented in publicly available research, the foundational chemistry of its structural analogs suggests significant potential. The broader class of 8-hydroxyquinolines is widely recognized for forming stable complexes with various metal ions, a property that is fundamental to many analytical techniques, including spectrophotometry and fluorescence spectroscopy. The introduction of a trifluoromethyl group at the 8-position is anticipated to modulate the electronic and steric properties of the quinoline ring, thereby influencing its binding affinity and selectivity towards specific analytes. This targeted modification could lead to the development of novel analytical reagents with enhanced sensitivity and specificity.

The ability of 8-hydroxyquinoline and its derivatives to act as fluorophoric ligands upon complexation with metal ions is a cornerstone of their application in analytical chemistry. These compounds are considered ideal building blocks for the development of fluorescent chemosensors for the recognition, separation, and quantitative investigation of cations. nih.gov The formation of a complex with a metal ion can lead to a significant enhancement in fluorescence, providing a sensitive signaling mechanism. ou.ac.lkrsc.org

Research into related compounds, such as 5-chloromethyl-8-hydroxyquinoline, has demonstrated the development of colorimetric sensors for the detection of Fe(II) ions in aqueous solutions. ou.ac.lk This derivative exhibits a noticeable colorimetric change upon binding with Fe(II), with a limit of detection of 0.04 ± 0.10 ppm. ou.ac.lk Furthermore, tin(IV) complexes incorporating 8-hydroxyquinoline derivatives have been designed as "turn-on" fluorescent chemosensors for fluoride (B91410) ion recognition, showcasing excellent sensitivity and selectivity. rsc.org

While direct experimental data for this compound in metal ion detection is limited, the established principles of 8-hydroxyquinoline-based sensors suggest that the trifluoromethyl group in this compound would likely enhance the compound's properties as a chemosensor due to its strong electron-withdrawing nature. This could lead to improved selectivity and sensitivity for specific metal ions.

Table 1: Examples of 8-Hydroxyquinoline Derivatives in Ion Sensing

DerivativeTarget Ion(s)Detection MethodLimit of Detection (LOD)
5-chloromethyl-8-hydroxyquinolineFe(II)Colorimetric0.04 ± 0.10 ppm ou.ac.lk
Tin(IV) complex with 2-methyl-8-quinolinolFluoride (F⁻)Fluorescent (Turn-on)100 nM rsc.org
8-Hydroxyquinoline BenzoatesHg²⁺, Cu²⁺Fluorescent (Enhancement)Not Specified

Organic Light-Emitting Diodes (OLEDs) and Electronic Materials

The electronic properties of quinoline derivatives have positioned them as promising candidates for applications in organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The trifluoromethyl group is a key substituent for enhancing the performance of materials in these applications.

The trifluoromethyl (CF₃) group is a strong electron-withdrawing group that can significantly influence the electronic properties of organic molecules. beilstein-journals.org Its incorporation into the quinoline structure can enhance stability, lipophilicity, and resistance to enzymatic degradation. beilstein-journals.org In the context of OLEDs, the CF₃ group has been utilized to increase electron transport and reduce molecular stacking, which are crucial factors for developing efficient phosphorescent materials. beilstein-journals.org

Studies on trifluoromethylated quinoline-phenol Schiff bases have shown that these compounds exhibit interesting luminescent properties, making them potentially applicable in OLEDs and organic solar cells. beilstein-journals.orgbeilstein-archives.org The electronic absorption spectra of these compounds show transitions in the UV-vis region, which are attributed to π → π* and n → π* transitions within the heterocyclic ring and the imine moiety, respectively. beilstein-journals.org

Future Research Directions and Translational Studies

Exploration of New Biological Activities

The quinoline (B57606) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, known to be a component of molecules with a wide array of biological activities, including anti-inflammatory, antimalarial, antibacterial, and anticancer properties. mdpi.com While the specific biological profile of 8-(trifluoromethyl)quinolin-4-ol is not extensively detailed, research on closely related analogs suggests promising avenues for exploration.

Future research should systematically screen this compound and its simple derivatives for a broad range of biological effects. Key areas of interest include:

Anticancer Activity : Derivatives of trifluoromethyl-quinolines have been synthesized and evaluated for their antitumor effects. researchgate.net For instance, certain 4-aminoquinoline (B48711) derivatives with a 7-trifluoromethyl group have shown antigrowth effects on breast cancer cell lines. nih.gov A systematic investigation into the anticancer potential of 8-substituted analogs is a logical next step.

Antifungal Activity : Novel 8-hydroxyquinoline (B1678124) derivatives have demonstrated potent, broad-spectrum antifungal activity, showing efficacy in murine models of Candida albicans infection. nih.gov Given this precedent, evaluating this compound for its ability to combat fungal pathogens is a compelling research direction.

Neuroprotective Effects : The quinolinone scaffold is also associated with neuroprotective activities. mdpi.com Investigating the potential of this compound to modulate neurological pathways could uncover new treatments for neurodegenerative diseases.

Optimization of Synthetic Pathways

Efficient and scalable synthesis is paramount for the widespread study and potential commercialization of any chemical compound. For this compound, research into optimizing its production is crucial. Current synthetic methods for related quinoline derivatives often involve multi-step processes. For example, one approach involves the aromatic nucleophilic substitution on 4-chloro-7-substituted-quinolines with an amine, followed by further modifications. nih.gov

Future work should focus on developing more streamlined and high-yield synthetic routes. A one-pot [4+2] annulation reaction has been developed for synthesizing various substituted quinolin-4-ols, which could be adapted for the specific synthesis of the 8-trifluoromethyl analog. researchgate.net The goal is to create pathways that are not only efficient but also economically viable and amenable to large-scale production.

Further Structure-Activity Relationship (SAR) Elucidation

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For quinoline derivatives, SAR studies have revealed critical insights. For instance, in the context of anticancer activity, the introduction of lipophilic and bulky groups onto the quinoline system has been shown to increase potency. nih.gov Conversely, a methyl substitution was found to be less favorable. nih.gov

A comprehensive SAR study on this compound would involve synthesizing a library of analogs with systematic modifications at various positions on the quinoline ring. Key questions to address include:

The impact of altering or replacing the trifluoromethyl group at the C-8 position.

The effect of substitutions on the phenyl ring.

The influence of modifications to the hydroxyl group at the C-4 position.

These studies will help to identify the key structural features required for specific biological activities and guide the design of more potent and selective compounds. who.intscience.gov

Development of Novel Derivatives with Enhanced Potency and Selectivity

Building on SAR insights, the development of novel derivatives of this compound is a major future objective. The goal is to create new chemical entities with improved therapeutic profiles, such as enhanced potency against a specific biological target and greater selectivity to minimize off-target effects.

Research has shown that modifying the quinoline core can lead to significant improvements. For example, hybrid pharmacophore approaches, which combine the quinoline scaffold with other active chemical groups, have been used to design potent anticancer agents. nih.gov The development of 8-hydroxyquinoline derivatives has also led to compounds with better activity and lower cytotoxicity than existing antifungals. nih.gov Future efforts will likely involve creating hybrid molecules and exploring various substitutions to fine-tune the pharmacological properties of the this compound scaffold.

Preclinical and Clinical Development Prospects (Excluding Dosage/Administration)

The ultimate goal of medicinal chemistry research is the translation of promising compounds into clinical use. While this compound itself is at an early stage of investigation, related compounds have progressed into clinical trials. For instance, ELND007, a pyrazolo[4,3-c]quinoline derivative containing a trifluoromethyl group, entered human clinical trials as a potential treatment for Alzheimer's disease. nih.gov

For this compound or its optimized derivatives, the path forward would involve a rigorous preclinical evaluation. This stage includes comprehensive studies on the compound's pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the biochemical and physiological effects of the drug). Positive outcomes from these preclinical studies would be a prerequisite for advancing a candidate compound into human clinical trials. The development of 8-hydroxyquinoline derivative L14, which showed favorable pharmacokinetics and safety profiles in animal models, serves as an encouraging example for this class of compounds. nih.gov

Sustainable Synthesis and Industrial Production

In recent years, there has been a significant push towards "green chemistry" to make chemical manufacturing more environmentally friendly. This involves using less hazardous materials, reducing waste, and improving energy efficiency.

For the industrial production of this compound and its derivatives, future research should focus on sustainable synthetic methods. An example of this is the development of a metal-free, one-pot synthesis for 2-trifluoromethyl quinoline derivatives that utilizes green solvents like a glycerol-water mixture and allows for catalyst reuse. researchgate.net This approach not only offers high yields and operational simplicity but also significantly reduces the environmental impact compared to traditional methods. researchgate.net Implementing such green protocols will be essential for the sustainable and economically viable large-scale production required for pharmaceutical or other industrial applications.

Q & A

Basic: What are the recommended synthetic routes for 8-(Trifluoromethyl)quinolin-4-ol, and what experimental conditions optimize yield?

Answer:
Synthesis typically involves cyclization of substituted anilines with trifluoromethyl-containing ketones or aldehydes under acidic or basic conditions. Key steps include:

  • Temperature control : Maintain 80–100°C to facilitate cyclization without decomposition .
  • Solvent selection : Dimethylformamide (DMF) or ethanol enhances reactivity; potassium carbonate is often used as a base to deprotonate intermediates .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) achieves >97% purity .

Table 1: Example Reaction Conditions

StepReagentsSolventTemperatureYield
CyclizationTrifluoroacetic anhydride, aniline derivativeDMF90°C65–75%
PurificationEthanol recrystallizationRT95% purity

Basic: How does the solubility profile of this compound influence solvent selection for in vitro assays?

Answer:
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: ~25 mg/mL) and limited solubility in aqueous buffers. For biological assays:

  • Stock solutions : Prepare in DMSO (≤10% v/v) to avoid precipitation .
  • Working concentrations : Dilute in PBS or cell culture media with 0.1% Tween-20 to enhance dispersion .

Table 2: Solubility Data

SolventSolubility (mg/mL)
DMSO25
Ethanol15
Water<1

Basic: What spectroscopic and crystallographic methods are most effective for structural characterization?

Answer:

  • NMR : 1H/13C NMR in deuterated DMSO confirms substituent positions (e.g., CF3 at C8: δ ~120 ppm in 19F NMR) .
  • X-ray crystallography : Use SHELXL for refinement; the trifluoromethyl group often induces crystal packing distortions, requiring high-resolution data (<1.0 Å) .
  • Mass spectrometry : ESI-MS (negative mode) detects [M-H]⁻ peak at m/z 228.04 (calculated for C10H6F3NO) .

Advanced: How does this compound interact with biological macromolecules, and what methodologies quantify binding affinity?

Answer:
The trifluoromethyl group enhances lipophilicity, promoting membrane penetration and binding to hydrophobic pockets (e.g., enzyme active sites). Methodologies include:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips; measure ΔRU for binding kinetics (KD ~10–100 nM) .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor interactions .
  • Molecular docking : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions; validate with mutagenesis studies .

Advanced: What strategies mitigate stability issues of this compound under varying pH and temperature?

Answer:

  • pH stability : The compound degrades at pH >8.0; use citrate buffers (pH 5.0–6.5) for long-term storage .
  • Thermal stability : Decomposition occurs above 150°C. Store at –20°C in amber vials to prevent photodegradation .
  • Analytical monitoring : Employ HPLC (C18 column, acetonitrile/water gradient) to track degradation products .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvolysis in ethanol/water mixtures) .
  • QSPR models : Corrate substituent electronic parameters (σm, Hammett constants) with reaction rates .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Answer:

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .
  • Batch variability : Characterize purity via HPLC and elemental analysis; impurities <2% are critical for reproducibility .
  • Positive controls : Compare with structurally analogous quinolines (e.g., 8-chloro derivatives) to isolate CF3-specific effects .

Advanced: What mechanistic studies elucidate the role of the trifluoromethyl group in catalytic or inhibitory processes?

Answer:

  • Isotopic labeling : Synthesize 18F-labeled analogs to track metabolic pathways via PET imaging .
  • Kinetic isotope effects (KIE) : Compare reaction rates of CF3 vs. CD3 analogs to identify rate-determining steps .
  • Electron microscopy : Visualize compound-enzyme complexes (e.g., cytochrome P450) to map binding orientations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.